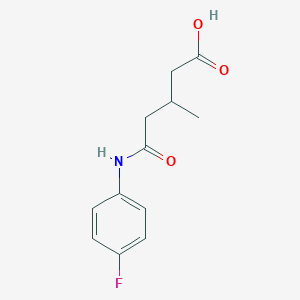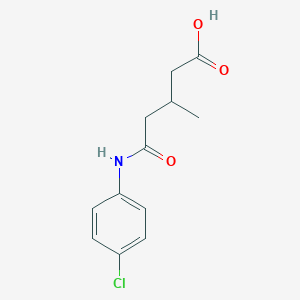![molecular formula C15H12ClN3O4S2 B277012 N-[5-(aminosulfonyl)-2-chlorophenyl]-8-quinolinesulfonamide](/img/structure/B277012.png)
N-[5-(aminosulfonyl)-2-chlorophenyl]-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(aminosulfonyl)-2-chlorophenyl]-8-quinolinesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AQ-13 and belongs to the class of sulfonamide compounds. AQ-13 has been found to have several biochemical and physiological effects, which make it a promising candidate for various laboratory experiments.
作用機序
The mechanism of action of AQ-13 involves the inhibition of enzymes involved in various metabolic pathways. It has been found to inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folate in bacteria. This inhibition leads to the disruption of the bacterial metabolic pathway, ultimately leading to cell death. AQ-13 has also been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
AQ-13 has several biochemical and physiological effects, which make it a promising candidate for various laboratory experiments. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, as discussed earlier. AQ-13 has also been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. AQ-13 has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, leading to a reduction in oxidative stress.
実験室実験の利点と制限
AQ-13 has several advantages for laboratory experiments. It has been found to have high potency against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. AQ-13 has also been found to have low toxicity in mammalian cells, making it a safe candidate for laboratory experiments. However, AQ-13 has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. AQ-13 also has a short half-life, which limits its effectiveness in vivo.
将来の方向性
There are several future directions for the research on AQ-13. One potential direction is the development of new derivatives of AQ-13 with improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of AQ-13 with other antibiotics or chemotherapeutic agents. AQ-13 has also been found to have potential applications in the treatment of parasitic infections, such as malaria and leishmaniasis. Future research could focus on the development of AQ-13-based therapies for these diseases. Finally, AQ-13 has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Future research could focus on the investigation of the mechanism of action of AQ-13 in these diseases and the development of AQ-13-based therapies.
In conclusion, AQ-13 is a promising chemical compound that has several potential applications in scientific research. Its antimicrobial, antitumor, and anti-inflammatory properties make it a potential candidate for various laboratory experiments. Future research could focus on the development of new derivatives of AQ-13 with improved solubility and bioavailability, investigation of its synergistic effects with other antibiotics or chemotherapeutic agents, and development of AQ-13-based therapies for parasitic infections and neurodegenerative diseases.
合成法
The synthesis of AQ-13 involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 8-aminoquinoline in the presence of a reducing agent such as iron powder. The resulting product is then treated with sulfamic acid to obtain AQ-13. This synthesis method has been optimized to yield high purity and high yield of AQ-13.
科学的研究の応用
AQ-13 has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, which make it a promising candidate for various laboratory experiments. AQ-13 has been shown to inhibit the growth of several bacterial and fungal strains, including drug-resistant strains. It has also been found to have cytotoxic effects on various cancer cell lines, making it a potential candidate for cancer therapy. AQ-13 has also been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C15H12ClN3O4S2 |
|---|---|
分子量 |
397.9 g/mol |
IUPAC名 |
N-(2-chloro-5-sulfamoylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H12ClN3O4S2/c16-12-7-6-11(24(17,20)21)9-13(12)19-25(22,23)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H,(H2,17,20,21) |
InChIキー |
ADCJKLVTTCEUCS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=CC(=C3)S(=O)(=O)N)Cl)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=CC(=C3)S(=O)(=O)N)Cl)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)
![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)



![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)